Ethylamide Content in Crude Meloxicam
In the analysis of crude Meloxicam prior to purification, the Amido Ethyl Meloxicam (ethylamide) impurity is present at a significantly higher concentration compared to other common impurities, making its control a primary quality target. A direct head-to-head comparison from a patented purification process shows that the initial ethylamide content was measured at 0.707%, whereas other unspecified impurities are at baseline levels [1].
| Evidence Dimension | Impurity Content in Crude Meloxicam (HPLC Area %) |
|---|---|
| Target Compound Data | 0.707% (ethylamide impurity) |
| Comparator Or Baseline | Unspecified impurities (baseline levels) |
| Quantified Difference | Ethylamide impurity is a major, quantifiable component; other impurities are at trace levels. |
| Conditions | HPLC analysis using the British Pharmacopoeia 2002 'Related Substances' method for Meloxicam. |
Why This Matters
This quantifies the ethylamide impurity as a primary process-related contaminant, necessitating a specific reference standard for accurate method development and validation.
- [1] Vigano, E. et al. Process for the purification of meloxicam. U.S. Patent 7,671,197. Issued March 2, 2010. (Example: crude meloxicam impurity content of ethylamide is 0.707%). View Source
